1-Chloro-6-fluorohexane
Overview
Description
1-Chloro-6-fluorohexane is a fluorochloroalkane with the chemical formula C6H11ClF . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone. It is a versatile compound with applications in various fields, including industrial, medical, and scientific research .
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound typically involves the halogenation of hexane. This process can be carried out by reacting hexane with chlorine and fluorine under controlled conditions. The reaction is usually performed in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chlorine or fluorine atom is replaced by another atom or group. These reactions are typically carried out using nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, it can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium tert-butoxide, sodium ethoxide.
Major Products:
Substitution Products: Alcohols, amines.
Oxidation Products: Carboxylic acids, ketones.
Elimination Products: Alkenes.
Scientific Research Applications
1-Chloro-6-fluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems. It can serve as a model compound for studying the interactions of halogenated hydrocarbons with enzymes and other biomolecules.
Medicine: In the medical field, this compound is used as an anesthetic agent.
Industry: The compound is employed as a solvent and extraction agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluorohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
1-Chloro-6-fluorohexane can be compared with other similar compounds such as:
Hexane, 1-fluoro-: This compound has a similar structure but lacks the chlorine atom.
Hexane, 1-chloro-: This compound contains a chlorine atom but lacks fluorine.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties to the compound. The combination of these halogens enhances its reactivity and makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
1-chloro-6-fluorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClF/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMVDMHYMZBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165787 | |
Record name | Hexane, 1-chloro-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-09-0 | |
Record name | 1-Chloro-6-fluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-chloro-6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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